2-(Cyanomethyl)benzamide
Description
Significance of Aryl Amides and Nitriles in Synthetic Chemistry
Aryl amides and nitriles are two of the most fundamental and widely utilized functional groups in organic chemistry. Their prevalence stems from their inherent stability, coupled with their capacity to be transformed into a vast array of other functionalities.
The amide bond is a cornerstone of biochemistry, forming the backbone of peptides and proteins. mdpi.com In synthetic chemistry, aryl amides are recognized as crucial building blocks in a multitude of pharmaceuticals, natural products, and polymers. mdpi.comresearchgate.netpulsus.com Their significance is underscored by the fact that approximately 25% of all known pharmaceutical drugs contain at least one amide group. mdpi.com The chemical reactivity of amides is extensive; they can undergo hydrolysis, reduction to amines, and dehydration to form nitriles, making them versatile intermediates in synthetic pathways. solubilityofthings.com
The nitrile (or cyano) group (-C≡N) is equally important. thieme-connect.de It is a valuable precursor for a wide range of functional groups, including amines (via reduction), carboxylic acids (via hydrolysis), and ketones (via reaction with Grignard reagents). numberanalytics.comfiveable.menumberanalytics.com The unique electronic properties and linear geometry of the nitrile group also allow it to participate in various cycloaddition reactions and act as a directing group in C-H bond functionalization, enabling the synthesis of complex carbo- and heterocyclic compounds. numberanalytics.comnih.gov This versatility makes nitriles indispensable intermediates in the production of pharmaceuticals, agrochemicals, and industrial materials like polyacrylonitrile, a precursor to carbon fibers. numberanalytics.comnumberanalytics.com
Structural Characteristics of 2-(Cyanomethyl)benzamide: A Bifunctional Building Block
This compound, with the molecular formula C₉H₈N₂O, is distinguished by the presence of both a primary amide group (-CONH₂) and a cyanomethyl group (-CH₂CN) attached to a benzene (B151609) ring at the ortho position. smolecule.com This arrangement makes it a quintessential bifunctional building block, where each functional group can be addressed independently or participate in concerted reactions.
The key structural features governing its reactivity include:
Two Reactive Centers : The amide and nitrile groups provide two distinct sites for chemical modification. The amide can participate in reactions typical of its class, while the active methylene (B1212753) group adjacent to the nitrile is susceptible to deprotonation, and the nitrile itself can undergo additions and transformations.
Ortho-Positioning : The close proximity of the two functional groups on the aromatic ring is crucial. This spatial arrangement facilitates intramolecular cyclization reactions, leading to the efficient formation of fused heterocyclic systems.
Electronic Effects : The electron-withdrawing nature of the cyanomethyl group influences the electronic properties of the aromatic ring, affecting its reactivity in substitution reactions. smolecule.com Computational studies using Density Functional Theory (DFT) have indicated that intramolecular hydrogen bonding can occur between the amide's NH and the cyano group's π-electrons, which preorganizes the molecule for certain transition states. smolecule.com
These characteristics allow this compound to act as a versatile scaffold, enabling chemists to build molecular complexity in a controlled and efficient manner.
| Property | Value |
| CAS Number | 358632-71-0 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C(C(=C1)CC#N)C(=O)N |
Table 1: Properties of this compound. smolecule.com
Overview of Synthetic Opportunities Enabled by the this compound Core
The bifunctional nature of this compound opens up numerous avenues for the synthesis of valuable organic compounds, particularly nitrogen-containing heterocycles. Its utility as a building block has been demonstrated in several advanced synthetic protocols.
One of the most significant applications is in the synthesis of isoquinolone derivatives . Researchers have developed methods where methyl 2-(cyanomethyl)benzoates, directly related to the core structure, undergo tandem reactions with arylboronic acids. researchgate.net This strategy provides a pathway to biologically active isoquinolones.
Another key application involves palladium-catalyzed annulation reactions. For instance, 2-(cyanomethyl)phenylboronates, which can be derived from the benzamide (B126) structure, react with internal alkynes to produce substituted 2-naphthalenamines . acs.org This reaction proceeds under mild conditions and demonstrates high regioselectivity, offering a robust method for creating complex aromatic amines. acs.org
Furthermore, the reactivity of the cyanomethyl group allows for its use in constructing other heterocyclic systems. For example, it can undergo copper-catalyzed cyclization with arylboronic acids to yield indole-3-carboxamides , a scaffold found in many kinase inhibitors, with yields reported up to 92%. smolecule.com The cyanomethylene functionality can also be exploited to build new heterocycles fused to a 1,3,4-thiadiazole (B1197879) moiety, which have shown potential insecticidal activity. tandfonline.comtandfonline.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
358632-71-0 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(cyanomethyl)benzamide |
InChI |
InChI=1S/C9H8N2O/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5H2,(H2,11,12) |
InChI Key |
KOHOTMOOESKQGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 Cyanomethyl Benzamide and Its Advanced Precursors
Conventional Synthetic Routes to 2-(Cyanomethyl)benzamide
Conventional methods for synthesizing this compound typically rely on fundamental organic reactions such as amide bond formation and nucleophilic substitution. These routes often involve multi-step processes starting from readily available precursors.
One of the most direct and traditional approaches to benzamide (B126) structures involves the formation of an amide bond from a carboxylic acid derivative. Phthalic acid and its anhydride (B1165640) are common starting materials for ortho-substituted benzamides. researchgate.net
A plausible and established pathway begins with phthalic anhydride, which can react with an amine to form a phthalamic acid intermediate, followed by cyclization to a phthalimide (B116566). nih.gov In the context of this compound, the key step would involve the reaction of a suitable phthalic acid derivative with aminoacetonitrile (B1212223).
For instance, phthalic anhydride can be reacted with aminoacetonitrile or its salt. This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form an N-(cyanomethyl)phthalamic acid intermediate. Subsequent dehydration and cyclization are typically required to form an N-(cyanomethyl)phthalimide. The final step to obtain the target this compound would involve a selective hydrolysis or ring-opening of the phthalimide C-N bond without affecting the other amide and nitrile functionalities, which can be a challenging transformation.
A more direct approach involves the partial amidation of phthalic anhydride or phthalic acid. By carefully controlling reaction conditions, it is possible to favor the formation of the mono-amide, 2-carboxy-N-(cyanomethyl)benzamide. The remaining carboxylic acid group can then be subjected to further transformations if needed, or the reaction can be designed to directly yield the desired product, though this often presents challenges in selectivity. Traditional methods for amide bond formation often involve activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, followed by reaction with the amine. researchgate.net
Table 1: Example Reaction Scheme via Phthalic Acid Derivative
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Phthalic Anhydride, Aminoacetonitrile | Acetic Acid, Heat | N-(cyanomethyl)phthalimide |
Cyanomethylation involves the introduction of a cyanomethyl group (-CH₂CN) onto a substrate. encyclopedia.pub This strategy is highly valuable in organic synthesis as the nitrile group can be readily converted into other functional groups like carboxylic acids or amines. encyclopedia.pubnih.gov
For the synthesis of this compound, a cyanomethylation strategy would typically start with a pre-formed benzamide derivative. A common approach would be the reaction of a 2-halobenzamide (e.g., 2-bromobenzamide (B1207801) or 2-iodobenzamide) with a source of nucleophilic cyanomethyl anion, such as an alkali metal salt of acetonitrile (B52724). This is a classic nucleophilic aromatic substitution (SNAr) reaction, although it can be challenging on unactivated aryl halides and may require harsh conditions or catalytic activation.
Alternatively, a radical-based cyanomethylation could be employed. In these reactions, a cyanomethyl radical is generated from acetonitrile, often using an oxidant, and this radical then adds to the aromatic ring. encyclopedia.pub The regioselectivity of such reactions can sometimes be an issue, requiring careful control of directing groups on the benzene (B151609) ring.
A two-step protocol for cyanomethylation has also been developed, which involves coupling an aromatic compound with an isoxazole (B147169) derivative, followed by a ring-opening reaction to release the cyanomethylene group. researchgate.netscispace.com This method allows for the introduction of the sensitive cyanomethyl motif at a late stage of the synthesis.
Table 2: General Cyanomethylation Approaches
| Approach | Substrate | Reagent | Key Feature |
|---|---|---|---|
| Nucleophilic Substitution | 2-Halobenzamide | Metal salt of acetonitrile (e.g., NaCH₂CN) | Direct displacement of a halide. |
| Radical Addition | Benzamide | Acetonitrile, Oxidant (e.g., DTBP) | Involves a cyanomethyl radical intermediate. |
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition-metal catalysis and organocatalysis offer powerful tools for the construction of complex molecules like this compound.
Transition-metal catalysts, particularly those based on palladium, copper, and iron, have revolutionized C-C and C-N bond formation. nih.gov The activation of otherwise unreactive C-H or C-CN bonds is a key feature of these methods. snnu.edu.cnresearchgate.net
A prominent strategy for synthesizing this compound is the palladium-catalyzed cross-coupling reaction. For instance, a 2-halobenzamide can be coupled with a cyanomethylating agent, such as a zinc or tin derivative of acetonitrile, in a Negishi or Stille-type coupling. Palladium catalysts are also effective for the cyanation of aryl halides using cyanide sources, which could be a precursor step. snnu.edu.cn
More advanced methods involve the direct C-H functionalization of a benzamide substrate. A palladium catalyst, often directed by the amide group itself, can activate the ortho C-H bond for subsequent coupling with a cyanomethyl source. This approach is highly atom-economical as it avoids the pre-functionalization of the starting material with a halogen. rsc.org Similarly, palladium-catalyzed reactions have been developed for the synthesis of 2-cyanomethyl indane derivatives through the coupling of alkyl nitriles with aryl triflates bearing a tethered alkene, demonstrating the utility of Pd-catalysis in forming related structures. nih.gov
Copper and iron catalysts are also widely used in cyanomethylation reactions. encyclopedia.pub For example, a copper-catalyzed reaction between an imine and acetonitrile can produce arylacrylonitriles. encyclopedia.pub Iron-catalyzed cyanomethylation of amino-substituted arenes using acetonitrile as the cyanomethyl source has also been reported. encyclopedia.pub These methodologies could potentially be adapted for the synthesis of this compound from suitable precursors.
Table 3: Examples of Transition-Metal Catalyzed Reactions
| Catalyst System | Reaction Type | Substrates | Advantage |
|---|---|---|---|
| Palladium/Ligand | Cross-Coupling | 2-Halobenzamide, Organometallic -CH₂CN | High efficiency and functional group tolerance. nih.gov |
| Palladium(II) | Directed C-H Activation | Benzamide, Cyanomethyl source | High atom economy, avoids pre-functionalization. rsc.org |
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This field has emerged as a powerful complement to metal catalysis, often offering different reactivity and selectivity profiles while being perceived as more environmentally benign. nih.gov
While specific organocatalytic routes for the direct synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied. For example, a bifunctional organocatalyst, such as one containing both a hydrogen-bond donor (like a thiourea (B124793) or squaramide) and a basic site (like a tertiary amine), could be used. nih.gov Such a catalyst could activate a benzamide derivative and a cyanomethylating agent simultaneously, facilitating their reaction under mild conditions.
Another potential approach is through phase-transfer catalysis. A quaternary ammonium (B1175870) salt could facilitate the reaction between a water-insoluble benzamide substrate and a water-soluble cyanide source in a biphasic system, enhancing reaction rates and simplifying product isolation. Photoredox organocatalysis, using dyes like eosin (B541160) Y, could also be explored to generate cyanomethyl radicals from acetonitrile under visible light for addition to an aromatic precursor. rsc.org
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com These principles can be applied to the synthesis of this compound to create more sustainable and environmentally friendly manufacturing processes.
Key green chemistry strategies applicable to its synthesis include:
Use of Catalysts: Employing catalytic amounts of transition metals or organocatalysts is inherently greener than using stoichiometric reagents, as it reduces waste. chemmethod.com
Atom Economy: Designing reactions, such as C-H activation, that incorporate a maximum amount of the starting materials into the final product, thus minimizing byproduct formation. rsc.org
Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). chemmethod.com Using less toxic cyanide sources where possible is also a critical consideration.
Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
One-Pot Reactions: Designing multi-step syntheses to occur in a single reaction vessel (a "one-pot" reaction) avoids the need for isolating and purifying intermediates, which saves solvents, energy, and reduces waste. A three-component reaction of isatoic anhydride, a primary amine, and an electrophile is an example of such an efficient process for synthesizing related benzamide derivatives. nih.gov
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible. chemmethod.comchemmethod.com
Solvent-Free Reactions
The direct synthesis of this compound as described in the literature is not a solvent-free process; it is conducted in a solvent such as methylene (B1212753) chloride. nih.gov However, the principles of green chemistry encourage the development of solvent-free or solvent-minimized synthetic routes to reduce environmental impact and improve process safety and efficiency.
In the broader context of amide synthesis, various solvent-free approaches have been explored. These methods often utilize microwave irradiation or mechanochemistry (ball-milling) to provide the necessary energy for the reaction to proceed in the absence of a solvent. For instance, the synthesis of certain amides has been achieved under microwave irradiation in the absence of a solvent, sometimes with the use of a solid-supported catalyst. researchgate.net These techniques can lead to significantly reduced reaction times, higher yields, and a more environmentally benign process.
Adapting the synthesis of this compound to a solvent-free system would likely involve investigating the direct reaction of aminoacetonitrile with an activated form of benzoic acid, such as benzoyl chloride, or with benzoic acid itself in the presence of a suitable catalyst under solvent-free conditions, potentially aided by microwave or mechanical energy.
Atom Economy and Reaction Efficiency
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The reaction to form this compound from benzoyl chloride and aminoacetonitrile can be analyzed to determine its atom economy.
The balanced chemical equation for the reaction is:
C₆H₅COCl + H₂NCH₂CN + (C₂H₅)₃N → C₆H₅CONHCH₂CN + (C₂H₅)₃NH⁺Cl⁻
To calculate the theoretical atom economy, we consider the molecular weights of the reactants that form the desired product and the molecular weight of the desired product itself. In this case, triethylamine (B128534) acts as a base to neutralize the HCl formed and is not incorporated into the final product, thus it contributes to the waste stream.
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 |
| Aminoacetonitrile | C₂H₄N₂ | 56.07 |
| Desired Product | ||
| This compound | C₉H₈N₂O | 160.17 |
| Byproduct | ||
| Triethylammonium (B8662869) chloride | C₆H₁₆ClN | 137.65 |
The atom economy can be calculated as:
Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%
Scalability and Process Optimization Considerations in Laboratory Synthesis
Scaling up the synthesis of this compound from a laboratory setting to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Reagent Selection and Handling: Benzoyl chloride is a corrosive and lachrymatory substance, and its use on a larger scale necessitates robust handling procedures and safety protocols. google.com Aminoacetonitrile is also a toxic compound. The use of triethylamine as a base is common in laboratory synthesis, but on a larger scale, its removal and the disposal of the resulting triethylammonium salt can present challenges. Alternative, more environmentally friendly, and easily removable bases could be explored.
Reaction Conditions: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic nature of the acylation reaction. nih.gov On a larger scale, efficient heat management becomes critical to prevent side reactions and ensure product quality. The choice of solvent is also a key consideration. While methylene chloride is effective, its volatility and potential environmental impact might necessitate exploring alternative solvents for a scaled-up process.
Workup and Purification: The aqueous workup used in the laboratory procedure to remove the triethylammonium salt and other water-soluble impurities can be resource-intensive on a larger scale, generating significant aqueous waste. nih.gov Process optimization could involve exploring alternative purification methods such as direct crystallization from the reaction mixture, if feasible, to minimize solvent use and waste generation.
Process Intensification: For larger-scale production, continuous flow chemistry could offer significant advantages over traditional batch processing. Flow chemistry can provide better control over reaction parameters, improve safety by minimizing the amount of hazardous material at any given time, and potentially increase throughput.
Reactivity and Mechanistic Investigations of 2 Cyanomethyl Benzamide
Reactivity of the Nitrile Functionality
The nitrile group (—C≡N) in 2-(cyanomethyl)benzamide is a versatile functional handle, susceptible to a variety of addition and transformation reactions.
The electrophilic carbon atom of the nitrile group is a target for nucleophiles. This reactivity has been exploited in metal-catalyzed cyclization reactions.
Intramolecular Cyclization: In reactions involving derivatives like 2-(cyanomethyl)benzoic acid, the nitrile group can undergo intramolecular nucleophilic attack. For instance, reaction with amines can lead to the formation of isoquinolinone derivatives through the attack of an intermediate imine on the nitrile. researchgate.net
Palladium and Copper-Catalyzed Cyclizations: The nitrile functionality readily participates in palladium- or copper-catalyzed reactions with arylboronic acids. smolecule.comresearchgate.net This process involves a nucleophilic addition of the organoboron species to the nitrile, followed by an intramolecular cyclization, ultimately yielding structurally diverse isoquinolines and isoquinolones. researchgate.net One specific protocol using a copper catalyst to react this compound with arylboronic acids has been shown to produce indole-3-carboxamides with high efficiency. smolecule.com
| Catalyst | Reagent | Product Type | Yield (%) | Reference |
| Copper | Arylboronic Acid | Indole-3-carboxamide | up to 92% | smolecule.com |
| Palladium | Arylboronic Acid | Isoquinolines/Isoquinolones | - | researchgate.net |
The nitrile group can be converted to an amide or a carboxylic acid through hydrolysis, often promoted by acid, base, or metal catalysts. researchgate.net
Biocatalytic Hydrolysis: In a study on the closely related 2-(cyanomethyl)benzonitrile, whole-cell suspensions of the bacterium Rhodococcus rhodochrous were used to hydrolyze the aliphatic nitrile group. nih.gov Depending on the bacterial growth medium, the reaction selectively yielded either the corresponding amide (2-(cyanophenyl)acetamide) or the carboxylic acid (2-(cyanophenyl)acetic acid). nih.gov This highlights the potential for selective enzymatic hydrolysis of the nitrile in this compound.
Chemical Hydrolysis: The nitrile group can be transformed into an amide under specific chemical conditions. For example, a reaction using hydrogen peroxide (H₂O₂) and potassium carbonate (K₂CO₃) has been shown to convert nitrile groups into primary amides. acs.org While this was demonstrated on a different substrate, the method is generally applicable for this transformation. acs.org
The nitrile group can be reduced to a primary amine or serve as an electrophile for the construction of new heterocyclic systems.
Reduction to Amines: The reduction of the nitrile functionality to a primary amine is a common transformation. smolecule.com This can be achieved using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation. Enzymatic methods using nitrile oxido-reductases also exist for converting nitriles to their corresponding primary amines. google.com
Synthesis of Tetrazoles: The nitrile group of this compound can undergo a [2+3] cycloaddition reaction with sodium azide (B81097) (NaN₃) to form a 5-substituted tetrazole ring. imist.ma This transformation is significant as the tetrazole ring is often used in medicinal chemistry as a bioisostere for a carboxylic acid group. imist.ma The reaction is typically carried out using reagents like triethylamine (B128534) hydrochloride in a suitable solvent. imist.ma
| Reagent | Product | Significance | Reference |
| Sodium Azide (NaN₃) | N-((1H and 2H-tetrazol-5-yl)methyl)benzamide | Forms a tetrazole, a carboxylic acid bioisostere | imist.ma |
Reactivity of the Amide Functionality
The amide group in this compound, while generally stable, can undergo reactions at both the nitrogen and the carbonyl carbon. The resonance stabilization of the amide bond makes it a relatively poor electrophile, often requiring activation for transformations at the carbonyl. researchgate.net
The amide nitrogen can act as a nucleophile, particularly after deprotonation, to react with various electrophiles.
N-Alkylation: The hydrogen atoms on the amide nitrogen can be substituted with alkyl groups. This N-alkylation is typically performed by treating the amide with an alkylating agent, such as an alkyl halide, in the presence of a base in a suitable solvent like dimethylformamide (DMF) or acetone. epo.org For example, N-(2-aminoethyl)benzamide has been successfully alkylated with chloroacetonitrile (B46850) using potassium carbonate as the base. nih.govacs.org
N-Acylation: Acylation of the amide nitrogen can also be achieved. The reaction of N-Boc-protected amines with acyl chlorides, followed by deprotection, is a common strategy to produce N-acylated products. nih.gov For instance, benzoylation using benzoyl chloride is a standard method for introducing a benzoyl group onto a nitrogen atom. nih.govnih.gov
Direct nucleophilic attack on the amide carbonyl is challenging due to its low electrophilicity. researchgate.net Therefore, transformations often require prior activation of the amide group.
Activation for Nucleophilic Attack: A modern approach to enhance the reactivity of the amide carbonyl involves in-situ activation with reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). sioc-journal.cn This activation generates a highly reactive intermediate that can then be attacked by a wide range of nucleophiles, leading to the formation of ketones or other derivatives. While not specifically documented for this compound, this is a general strategy for amide transformation. sioc-journal.cn
Role in Catalysis: The amide group can play a crucial role in directing and facilitating reactions. Computational studies on related benzamide (B126) systems have shown that the coordination of the amide oxygen to a palladium catalyst can facilitate subsequent C-H activation and cross-coupling reactions. rsc.org This indicates that the amide functionality in this compound can act as a directing group to influence the reactivity at other sites on the molecule.
Directed Ortho Metalation (DOM) Strategies Mediated by the Amide
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The primary amide group (-CONH₂) of this compound can function as a DMG, although N,N-disubstituted amides are more commonly employed and are considered strong DMGs. organic-chemistry.orgunito.it
The mechanism involves the coordination of a strong base, typically an alkyllithium such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to the amide's oxygen atom. wikipedia.org This complexation increases the kinetic acidity of the ortho-protons on the benzene (B151609) ring, leading to selective deprotonation at the C6 position to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be trapped by a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. organic-chemistry.org While the primary amide's N-H protons are acidic, deprotonation on the ring can be achieved with careful selection of the base and reaction conditions, often at low temperatures (e.g., -78 °C) in ethereal solvents like tetrahydrofuran (B95107) (THF). uwindsor.ca
Subsequent reaction of the ortho-lithiated species with an electrophile introduces a new substituent at the C6 position, adjacent to the amide. This strategy provides a direct route to contiguously 1,2,3-trisubstituted benzene derivatives.
Table 1: Representative Directed Ortho Metalation Reactions
| Reagents | Electrophile (E+) | Product (at C6) | Reference |
|---|---|---|---|
| 1. s-BuLi, THF, -78 °C | 2. D₂O | -D (Deuterium) | researchgate.net |
| 1. t-BuLi, CPME/DES | 2. I₂ | -I (Iodo) | unito.it |
| 1. t-BuLi, CPME/DES | 2. PhCHO | -CH(OH)Ph | unito.it |
| 1. n-BuLi, THF, -78 °C | 2. InCl₃ | -InAr₂ (Indium) | organic-chemistry.org |
This table presents hypothetical examples based on established DoM methodologies for related benzamides.
Reactivity of the Benzyl (B1604629) Methylene (B1212753) (α-Cyanomethyl) Position
The methylene group (-CH₂) positioned between the benzene ring and the electron-withdrawing nitrile group (-CN) is highly reactive. This "active methylene" character is central to many of the transformations involving this compound.
The protons on the α-cyanomethyl carbon are acidic due to the strong electron-withdrawing inductive and resonance effects of the adjacent cyano group, which stabilizes the resulting conjugate base. libretexts.org Treatment of this compound with a suitable base results in deprotonation to form a resonance-stabilized carbanion (an enolate-equivalent). uobabylon.edu.iqsiue.edu The negative charge is delocalized between the carbon and nitrogen atoms of the nitrile.
Commonly used bases for this transformation include alkali metal alkoxides (e.g., sodium ethoxide), sodium hydride (NaH), or lithium diisopropylamide (LDA), depending on the desired reactivity and the electrophile to be used subsequently. siue.edu This nitrile-stabilized carbanion is a potent nucleophile and a key intermediate for forming new carbon-carbon bonds. siue.edu
As a soft nucleophile, the carbanion generated from this compound is an excellent donor for Michael additions (conjugate 1,4-additions). organicchemistrydata.orglibretexts.org In this reaction, the carbanion adds to the β-position of an α,β-unsaturated carbonyl compound (the Michael acceptor), such as an enone or an acrylate (B77674) ester. libretexts.org
The reaction is typically carried out under thermodynamic control using a catalytic amount of base in a protic solvent. organicchemistrydata.org The process begins with the formation of the nitrile-stabilized carbanion, which then attacks the electrophilic β-carbon of the acceptor. Subsequent protonation of the resulting enolate yields the 1,5-dicarbonyl or related adduct. This reaction is a valuable tool for constructing more complex carbon skeletons.
The active methylene group of this compound can participate in condensation reactions with carbonyl compounds, most notably the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the base-catalyzed condensation of the active methylene compound with an aldehyde or a ketone. wikipedia.org
The reaction typically proceeds via nucleophilic addition of the carbanion to the carbonyl group, forming a β-hydroxy intermediate, which then undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.com Weakly basic catalysts, such as amines (e.g., piperidine) or their salts, are often employed to avoid self-condensation of the aldehyde or ketone. wikipedia.org For example, reacting this compound with benzaldehyde (B42025) in the presence of a base would yield 2-(2-carbamoylphenyl)-3-phenylacrylonitrile. Such reactions are pivotal in the synthesis of various heterocyclic and unsaturated systems. researchgate.netossila.com
Table 2: Knoevenagel Condensation of this compound with Benzaldehyde
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
|---|---|---|---|---|
| This compound | Benzaldehyde | Piperidine/Ethanol | 2-(2-Carbamoylphenyl)-3-phenylacrylonitrile | wikipedia.orgresearchgate.net |
This table illustrates a representative Knoevenagel condensation.
Aromatic Ring Reactivity
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the combined electronic effects of the two substituents: the amide group (-CONH₂) and the cyanomethyl group (-CH₂CN). masterorganicchemistry.com
Amide Group (-CONH₂): The amide group is an activating, ortho, para-directing group. The nitrogen lone pair can donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack of an electrophile, particularly when the attack is at the ortho (C3) or para (C5) positions.
Cyanomethyl Group (-CH₂CN): The cyanomethyl group is a deactivating group due to the electron-withdrawing inductive effect of the nitrile. It weakly directs incoming electrophiles to the meta positions (C4 and C6).
The regiochemical outcome of an EAS reaction is therefore a result of the competition between these two directing effects. The stronger, activating ortho, para-directing influence of the amide group is generally expected to dominate. smolecule.com Therefore, electrophilic substitution is most likely to occur at the C5 position (para to the amide) and the C3 position (ortho to the amide). The C5 position is often favored due to reduced steric hindrance compared to the C3 position, which is flanked by the two existing substituents. Computational studies have suggested that the cyano group can enhance regioselectivity in electrophilic aromatic substitution, while the amide group stabilizes the intermediates. smolecule.com
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E+) | Predicted Major Product |
|---|---|---|
| Nitration | NO₂⁺ | 5-Nitro-2-(cyanomethyl)benzamide |
| Halogenation | Br⁺ | 5-Bromo-2-(cyanomethyl)benzamide |
| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-2-(cyanomethyl)benzamide |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.
Functionalization via C-H Activation
The strategic functionalization of otherwise inert C-H bonds in this compound and related structures represents a powerful tool in synthetic organic chemistry, enabling the direct introduction of new chemical moieties. rutgers.edu This approach is particularly valuable for complex molecule synthesis, as it often circumvents the need for pre-functionalized starting materials. rutgers.edu
Transition metal catalysis is a cornerstone of C-H activation strategies. nih.gov Palladium-catalyzed reactions, for instance, have been successfully employed for the cyanomethylation of aliphatic amides. rsc.org In these processes, a bidentate directing group, such as an 8-aminoquinolinyl group, guides the palladium catalyst to a specific C-H bond, ensuring high regioselectivity. rsc.org The proposed mechanism for such transformations often involves the formation of a cyclometalated intermediate. beilstein-journals.org For example, in copper-catalyzed C-H activation, a cyclometalated Cu(II) complex is formed, which then interacts with a radical species to yield a Cu(III) intermediate before reductive elimination furnishes the functionalized product. beilstein-journals.org
Dual catalytic systems, combining a transition metal catalyst with a photocatalyst, have emerged as a sustainable and efficient method for C-H functionalization. beilstein-journals.org This synergistic approach can often be performed at room temperature, utilizing visible light as an energy source and molecular oxygen as a terminal oxidant. beilstein-journals.org For instance, the combination of a palladium catalyst and an organic photocatalyst can promote the acylation of benzamides. beilstein-journals.org The proposed mechanism involves the formation of a palladacyclic intermediate via amide-directed C-H activation. beilstein-journals.org
Furthermore, catalyst-controlled divergent C-H functionalization allows for the selective synthesis of different products from the same starting material by simply changing the catalyst. acs.org For example, using a palladium–N-heterocyclic carbene complex on a 2-aryl cyclic 1,3-dicarbonyl substrate can lead to spiroindenes, while a ruthenium-based catalyst can yield benzopyrans. acs.org
The reactivity of C-H bonds is significantly influenced by the electronic and steric properties of the substrate. rutgers.edu In this compound, the electron-withdrawing nature of the cyanomethyl group can influence the regioselectivity of electrophilic aromatic substitution, while the amide group can stabilize reaction intermediates. smolecule.com This dual functionality has been exploited in the synthesis of various heterocyclic compounds. smolecule.com
Detailed Mechanistic Studies of Key Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic methodologies. For transformations involving this compound, a combination of kinetic studies, intermediate characterization, and computational analysis provides deep insights into the reaction pathways.
For many reactions involving benzamide derivatives, such as nucleophilic acyl substitution, the initial nucleophilic attack on the carbonyl carbon is often the rate-determining step. saskoer.ca This step involves a significant energy barrier to form a tetrahedral intermediate. saskoer.ca However, in some cases, the subsequent elimination of the leaving group can be rate-limiting, depending on the stability of the intermediate and the nature of the leaving group. saskoer.ca
In a study of the biotransformation of 2-(cyanomethyl)benzonitrile, the initial rate of conversion of the aliphatic cyano side chain was found to be unaffected by electronic effects, suggesting that these effects are not transmitted through the sp3-hybridized methylene carbon atom. ox.ac.uk In the context of palladium-catalyzed C-H activation, kinetic analysis of the activation of benzene by a platinum complex revealed that the exchange of a solvent molecule for a benzene molecule is a pre-equilibrium step to the rate-determining C-H activation. ethz.ch
The following table outlines common methods used in kinetic investigations:
| Kinetic Investigation Technique | Description | Information Gained |
| Reaction Rate Monitoring | The concentration of reactants or products is measured over time under various conditions (e.g., temperature, concentration, catalyst loading). | Rate law, reaction order, activation energy, and identification of the rate-determining step. savemyexams.com |
| Isotope Effect Studies | An atom in a reactant is replaced by one of its isotopes (e.g., H with D), and the effect on the reaction rate is measured. | Provides insight into bond-breaking events in the rate-determining step. |
| Competition Experiments | Two different substrates are allowed to react with a limited amount of a reagent to determine their relative reactivities. | Reveals the influence of electronic and steric factors on the reaction rate. |
The direct observation or trapping of reaction intermediates provides strong evidence for a proposed reaction mechanism. Various spectroscopic and chemical methods are employed to identify these transient species.
In the synthesis of this compound via nucleophilic acylation of benzoyl chloride with cyanomethylamine, a zwitterionic tetrahedral intermediate is proposed to form upon nucleophilic attack. smolecule.com This intermediate then eliminates a chloride ion to yield the final product. smolecule.com While often too unstable to be isolated, such intermediates can sometimes be detected by spectroscopic methods under specific conditions.
In metal-catalyzed reactions, the characterization of organometallic intermediates is crucial. For example, in palladium-catalyzed C-H activation reactions, cyclometalated palladium complexes are frequently proposed as key intermediates. beilstein-journals.org In some cases, these intermediates can be isolated and characterized by techniques like NMR spectroscopy and X-ray crystallography, providing direct evidence for the C-H activation step. beilstein-journals.orgox.ac.uk
Attempts to trap N-acyliminium ions during the microsomal dealkylation of N,N-dimethylbenzamide using sodium cyanide were unsuccessful, suggesting that if these intermediates are formed, they react too quickly to be trapped. psu.edu This highlights the challenges in detecting highly reactive intermediates.
The following table summarizes techniques used to elucidate reaction intermediates:
| Technique | Description | Application Example |
| Spectroscopic Methods (NMR, IR, MS) | Used to identify the structure of stable or trapped intermediates. | Characterization of an alkylpalladium intermediate in an asymmetric Heck reaction at low temperature using 1H, 13C, and 31P-NMR. ox.ac.uk |
| Intermediate Trapping | A reactive species (trapping agent) is added to the reaction mixture to intercept and form a stable, characterizable product with the intermediate. | Unsuccessful attempts to trap N-acyliminium ions with sodium cyanide during microsomal dealkylation of N,N-dimethylbenzamide. psu.edu |
| Isotopic Labeling | The use of isotopes to trace the path of atoms through a reaction, which can help to confirm the structure of intermediates. | Using ¹⁵N-labeled cyanomethylamine to track its incorporation into the amide group via mass spectrometry. |
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms at the molecular level. sciforum.net DFT calculations can provide detailed information about the geometries and energies of reactants, transition states, and intermediates, offering insights that are often difficult to obtain experimentally. researchgate.net
For this compound, DFT calculations have revealed key structural features that govern its reactivity. smolecule.com These include an intramolecular hydrogen bond between the amide's NH and the cyano group's π-electrons, which pre-organizes the molecule for certain reactions, and the conjugative electron withdrawal by the cyanomethyl group, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, making it more susceptible to nucleophilic attack. smolecule.com
In the context of reaction mechanisms, DFT is used to map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. sciforum.net This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. sciforum.net The calculated activation energy (the energy difference between the reactants and the transition state) can be correlated with the experimentally observed reaction rate. arxiv.org
DFT calculations have been used to study the mechanism of various reactions, including the Friedel-Crafts carboxamidation of arenes, where they helped to identify the most stable diprotonated species of the reagent. nih.gov In the study of a nickel-catalyzed cascade reaction of 2-(cyanomethyl)benzonitriles, preliminary DFT calculations supported the proposed mechanism and explained the observed regioselectivity. acs.org
The table below provides an overview of what can be achieved with computational analysis:
| Computational Method | Information Obtained | Relevance to this compound |
| Geometry Optimization | Predicts the most stable three-dimensional structure of molecules and intermediates. arxiv.org | Understanding the preferred conformation of this compound, including intramolecular interactions. smolecule.com |
| Transition State Search | Locates the structure and energy of the transition state for a given reaction step. sciforum.net | Determining the activation barriers for different reaction pathways and identifying the rate-determining step. |
| Frequency Calculations | Confirms that an optimized structure is a minimum (all real frequencies) or a transition state (one imaginary frequency) and provides thermodynamic data. arxiv.org | Validating the nature of stationary points on the potential energy surface. |
| Molecular Orbital (MO) Analysis | Visualizes the distribution and energy of molecular orbitals (e.g., HOMO, LUMO) to understand reactivity. sciforum.net | Explaining the electrophilic and nucleophilic sites of this compound and its reaction partners. smolecule.com |
Synthetic Utility of 2 Cyanomethyl Benzamide As a Versatile Building Block for Complex Architectures
Application in Heterocyclic Synthesis
2-(Cyanomethyl)benzamide serves as a valuable precursor for the synthesis of various heterocyclic compounds, owing to the presence of both a cyanomethyl and a benzamide (B126) moiety. These functional groups provide multiple reaction sites for cyclization and annulation reactions.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Pyrimidines, Imidazoles, Quinazolines)
The dual functionality of this compound and its derivatives enables the synthesis of a range of nitrogen-containing heterocycles.
Pyrroles: Highly functionalized pyrroles can be synthesized through a one-pot reaction involving 3-(cyanomethyl)benzimidazolium salts, which can be derived from related benzimidazole (B57391) precursors, and acetylenic dipolarophiles. wikipedia.orgmdpi.comorganic-chemistry.org This method proceeds via a [3+2] cycloaddition of the intermediate ylide. mdpi.com
Pyridines: While direct synthesis from this compound is not extensively documented, the transformation of the cyanomethyl group is key in related syntheses. For instance, 3-aminomethyl-pyridines can be synthesized from 3-cyano-pyridines via hydrogenation of the cyano group, a transformation applicable to the cyanomethyl group in this compound. researchgate.net
Pyrimidines: The utility of the cyanomethylbenzamide scaffold in the synthesis of pyrimidines is exemplified by the formation of N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide. researchgate.netgoogle.com This highlights its role as a building block for complex pyrimidine (B1678525) derivatives, which are significant in medicinal chemistry. google.com
Imidazoles: 2-(Cyanomethyl)benzimidazole (B160407) can be prepared by reacting o-phenylenediamine (B120857) with a cyanoacetic acid ester. ucsd.edu This provides a direct route to benzimidazole derivatives from precursors structurally related to this compound.
Quinazolines: Palladium-catalyzed reactions of N-(2-cyanoaryl)benzamides with arylboronic acids provide a method for synthesizing 2,4-disubstituted quinazolines in moderate to excellent yields. walisongo.ac.idfrontiersin.org The reaction tolerates a variety of functional groups, making it a versatile synthetic route. walisongo.ac.id The mechanism is thought to involve nucleophilic addition to the nitrile, followed by intramolecular addition to the amide and subsequent dehydration. walisongo.ac.id Additionally, 2,4-dioxo-quinazoline-6-sulfonamide derivatives have been prepared from 2-amino-N-(cyanomethyl)-5-[(1-methylcyclopropyl)sulfamoyl]benzamide. researchgate.net
Table 1: Synthesis of Nitrogen-Containing Heterocycles
| Heterocycle | Synthetic Approach | Key Features |
|---|---|---|
| Pyrroles | One-pot reaction of 3-(cyanomethyl)benzimidazolium salts with acetylenic dipolarophiles. wikipedia.orgmdpi.comorganic-chemistry.org | Proceeds via [3+2] cycloaddition. mdpi.com |
| Pyridines | Hydrogenation of the cyano group in related 3-cyano-pyridines. researchgate.net | Demonstrates a key transformation of the cyanomethyl functionality. |
| Pyrimidines | Used as a building block for complex derivatives like N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide. researchgate.netgoogle.com | Important for medicinal chemistry applications. google.com |
| Imidazoles | Reaction of o-phenylenediamine with a cyanoacetic acid ester to form 2-(cyanomethyl)benzimidazole. ucsd.edu | Direct route to benzimidazole derivatives. |
| Quinazolines | Palladium-catalyzed reaction of N-(2-cyanoaryl)benzamides with arylboronic acids. walisongo.ac.idfrontiersin.org | Tolerates diverse functional groups. walisongo.ac.id |
Annulation Reactions for Fused Heterocyclic Systems
The structure of this compound and its analogues is well-suited for annulation reactions, leading to the formation of fused heterocyclic systems. These reactions often involve the intramolecular cyclization of an intermediate formed through an initial intermolecular reaction.
One notable example is the synthesis of 2-arylbenzo[b]furans. This transformation can be achieved through a sequential process involving the addition of aryl groups to substituted 2-(cyanomethyl)benzonitriles, followed by an intramolecular annulation reaction. organic-chemistry.org Another significant application is the base-promoted annulation of o-(cyanomethyl)aryl thioesters with thiophenols, which provides access to 3-thiolated isoquinolones. wikipedia.org These examples demonstrate the capacity of the cyanomethyl group to participate in ring-forming processes that lead to complex, fused architectures. organic-chemistry.orgwikipedia.org
Role in the Construction of Diverse Ring Scaffolds
The inherent reactivity of the cyanomethyl and benzamide functionalities makes this compound a versatile building block for constructing a wide variety of ring scaffolds. Its ability to participate in different reaction pathways allows for the generation of diverse heterocyclic cores. For example, derivatives of this compound have been utilized in the synthesis of complex structures such as 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, which itself serves as a precursor for novel heterocyclic compounds. rug.nl The adaptability of this starting material is further highlighted by its use in creating frameworks like quinazolines and benzodiazepines, which are of significant interest in pharmaceutical development. walisongo.ac.id
Use in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The functional groups present in this compound make it a potentially valuable component in such reactions.
Strategic Integration into Ugi, Passerini, and Related MCRs
While direct and explicit examples of this compound as a carboxylic acid component in classic Ugi and Passerini reactions are not widely reported in readily accessible literature, the principles of these reactions suggest its potential utility. The Ugi four-component condensation, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a cornerstone of MCR chemistry for producing α-aminoacyl amide derivatives. wikipedia.orgnih.gov Similarly, the Passerini reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy amides. frontiersin.org
A related multi-component reaction sequence has been described that utilizes an N-(cyanomethyl)amide-intermediate, highlighting the potential for this functionality to be incorporated into MCRs. The carboxylic acid moiety, which could be derived from the hydrolysis of the amide in this compound, is a key component in both Ugi and Passerini reactions.
Diversification of Chemical Libraries via MCRs
Multi-component reactions are exceptionally well-suited for the rapid generation of large and diverse chemical libraries, a critical aspect of modern drug discovery. mdpi.comresearchgate.net The Ugi and Passerini reactions, in particular, are frequently employed for this purpose due to their broad substrate scope and high efficiency. mdpi.comfrontiersin.orgnih.gov By systematically varying the starting materials in these reactions, a vast array of structurally diverse molecules can be synthesized.
The incorporation of a building block like this compound, with its unique structural features, into an MCR workflow would enable the creation of libraries containing novel heterocyclic scaffolds. The resulting compounds, bearing the cyanomethylbenzamide motif, could then be further functionalized, adding another layer of diversity to the chemical library. This approach allows for the efficient exploration of chemical space and the identification of new bioactive molecules. mdpi.comresearchgate.net
Contribution to the Synthesis of Chiral Molecules and Enantiopure Compounds
The precise architecture of molecules is paramount in fields such as medicinal chemistry and materials science, where chirality can dictate biological activity and material properties. This compound and its derivatives have emerged as valuable synthons in asymmetric synthesis, enabling the construction of complex chiral molecules and enantiopure compounds through various stereocontrolled methodologies.
Stereoselective Transformations of this compound Derivatives
The functional handles present in this compound derivatives provide multiple sites for stereoselective modifications. Research has demonstrated that these compounds can be transformed into enantiomerically enriched products through catalyst-controlled reactions or by employing chiral auxiliaries.
A significant advancement in this area is the asymmetric Mannich-type reaction of N-protected 2-(cyanomethyl)benzimidazoles with N-benzoyl imines. nih.govnih.gov This reaction, catalyzed by a chiral phosphoric acid, yields products with adjacent trisubstituted carbon stereogenic centers in a highly diastereo- and enantioselective manner. nih.govnih.gov The high levels of stereocontrol are achieved through a kinetically controlled process, even though one of the newly formed stereocenters possesses an acidic methine proton. nih.gov The choice of solvent and the substituents on the chiral phosphoric acid catalyst were found to be crucial for achieving high yields and stereoselectivity. nih.gov
| Entry | Catalyst | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) [%] | Yield [%] |
| 1 | (R)-3a | Toluene | 60:40 | 99 | quant. |
| 2 | (R)-3a | CH₂Cl₂ | 55:45 | 99 | quant. |
| 3 | (R)-3a | THF | 80:20 | 99 | 71 |
| 4 | (R)-3b | Mesitylene (B46885) | >99:1 | 99 | 91 |
| 5 | (R)-3c | Mesitylene | 95:5 | 99 | 93 |
Table 1: Results of the asymmetric Mannich-type reaction of N-Cbz-2-(cyanomethyl)benzimidazole (1a ) with N-benzoyl imine (2a ) catalyzed by various chiral phosphoric acids (CPAs) (3a-c ). The reaction demonstrates high enantioselectivity across different conditions, with mesitylene proving to be the optimal solvent for diastereoselectivity. nih.gov
Furthermore, derivatives such as 2-(cyanomethyl)phenylboronates have been utilized in rhodium-catalyzed asymmetric benzannulation reactions with 1-arylalkynes. nih.gov This methodology, employing a chiral diene ligand, leads to the formation of axially chiral 2-aminobiaryls with excellent enantiomeric excesses (greater than 90% ee). nih.gov The creation of axial chirality, a key feature in many privileged ligands and bioactive molecules, highlights the utility of these building blocks in accessing diverse forms of stereoisomerism. nih.govacs.org
Strategies for producing enantiopure compounds also include the classical resolution of racemic mixtures. For instance, the synthesis of enantiopure N-substituted phenylmorphans has been achieved starting from racemic intermediates that were resolved into single enantiomers via salt formation with a chiral acid. nih.gov This approach, while not a stereoselective transformation in itself, is a practical method to access enantiopure derivatives that can subsequently be elaborated using the functionalities of the this compound core. nih.govub.edu
Asymmetric Induction in Reactions Involving the Cyanomethyl Group
The cyanomethyl group is not merely a passive structural element; its electronic properties and the acidity of its methylene (B1212753) protons are central to its role in asymmetric induction. This group actively participates in the formation of new stereocenters, with its reactivity being modulated by chiral catalysts or auxiliaries to achieve high levels of stereocontrol.
The aforementioned asymmetric Mannich-type reaction is a prime example of the cyanomethyl group's direct involvement in stereocenter formation. nih.govnih.gov The reaction proceeds through the formation of a nucleophilic enamine tautomer from the 2-(cyanomethyl)benzimidazole derivative. nih.gov A chiral Brønsted acid catalyst, such as a binaphthol-derived chiral phosphoric acid (CPA), then orchestrates the enantioselective addition of this nucleophile to an electrophilic imine. nih.govnih.gov The dual role of the catalyst in activating the imine via protonation and controlling the facial selectivity of the nucleophilic attack is key to the high asymmetric induction observed. nih.gov
Another powerful strategy for asymmetric induction involves the use of chiral auxiliaries. These are enantiopure molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they can be removed. ub.edubeilstein-journals.org While specific examples for this compound are not extensively detailed in the provided context, the principle is widely applied in organic synthesis. For instance, attaching a chiral auxiliary to the benzamide nitrogen could effectively shield one face of the molecule, directing incoming reagents to the opposite face during reactions at the cyanomethyl position.
Moreover, the concept of N-C axial chirality can be harnessed for asymmetric induction. acs.org Once an axially chiral anilide or lactam is formed, the fixed, non-planar conformation can induce diastereoselectivity in subsequent reactions. For example, the enolate generated from an optically active N-C axially chiral lactam has been shown to react with alkyl halides with high diastereoselectivity, effectively transferring the axial chirality to a new stereocenter. acs.org The cyanomethyl group, as a precursor to such enolates, is thus integral to this stereochemical control.
Application in Cascade and Tandem Reactions
Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient and atom-economical approach to synthesizing complex molecules. This compound and its nitrile-containing analogues are particularly well-suited for these processes, as the cyano and amide/amine functionalities can participate in sequential cyclization and addition reactions.
A notable application is the palladium-catalyzed tandem reaction of N-(2-cyanoaryl)benzamides with arylboronic acids to construct 2,4-disubstituted quinazolines. rsc.orgacs.org This process is believed to involve the nucleophilic addition of an organopalladium species (formed from the arylboronic acid) to the nitrile group, generating an imine intermediate. rsc.org This is followed by an intramolecular nucleophilic addition of the amide nitrogen onto the imine and subsequent dehydration to furnish the quinazoline (B50416) ring system. rsc.org This method demonstrates good functional group tolerance, allowing for the synthesis of a diverse library of quinazolines. rsc.orgacs.org
Similarly, palladium-catalyzed three-component tandem reactions involving 2-aminobenzonitriles, aldehydes, and arylboronic acids have been developed to assemble quinazoline scaffolds in one pot. acs.org This highlights the versatility of the o-cyanoaryl motif in multicomponent strategies for building heterocyclic cores.
Beyond quinazolines, related structures like 2-(cyanomethyl)benzonitriles can undergo nickel-catalyzed tandem addition/cyclization with arylboronic acids to yield aminoisoquinolines. researchgate.net The reaction proceeds under mild conditions and in environmentally benign solvents, offering a facile route to another important heterocyclic framework. researchgate.net In a similar vein, palladium catalysis has been used for the tandem reaction of 2-(cyanomethyl)benzoates with arylboronic acids to produce isocoumarins or oxazoles, with the outcome dependent on the substitution pattern of the starting material. mdpi.com
The utility of these building blocks extends to the synthesis of other fused heterocyclic systems. For instance, an iodine-mediated cascade reaction between 2'-bromoacetophenones and 2-aminobenzamides leads to the formation of tryptanthrin (B1681603) derivatives. rsc.org This transformation involves a complex sequence of iodination, oxidation, cyclocondensation, and intramolecular cyclization events occurring in a single operation. rsc.org
| Starting Materials | Catalyst/Mediator | Product | Reaction Type |
| N-(2-Cyanoaryl)benzamides + Arylboronic Acids | Palladium Catalyst | 2,4-Disubstituted Quinazolines | Tandem Addition/Cyclization |
| 2-Aminobenzonitriles + Aldehydes + Arylboronic Acids | Palladium Catalyst | Quinazolines | Three-Component Tandem |
| 2-(Cyanomethyl)benzonitriles + Arylboronic Acids | Nickel Catalyst | Aminoisoquinolines | Tandem Addition/Cyclization |
| 2'-Bromoacetophenones + 2-Aminobenzamides | I₂ / CuBr | Tryptanthrin Derivatives | Cascade Reaction |
| 2-Hydroxyarylacetonitriles + Sodium Sulfinates | Palladium Catalyst | 2-Arylbenzofurans | Tandem Reaction |
Table 2: Examples of cascade and tandem reactions utilizing this compound analogues and related o-cyanoaryl compounds to synthesize diverse heterocyclic structures. rsc.orgacs.orgresearchgate.netrsc.orgmdpi.com
These examples underscore the power of using this compound and its relatives as platforms for cascade and tandem reactions. The strategic placement of reactive functional groups allows for the rapid construction of molecular complexity from simple, readily available precursors, aligning with the principles of green and efficient chemical synthesis. researchgate.net
Structural Modifications and Derivatization Strategies of 2 Cyanomethyl Benzamide
Modifications on the Benzamide (B126) Aromatic Ring
The aromatic ring of the benzamide moiety is a prime target for substitution, which can significantly alter the electronic and steric landscape of the molecule.
The inherent electronic nature of the groups on the 2-(cyanomethyl)benzamide scaffold governs its reactivity. The cyanomethyl group acts as a conjugative electron-withdrawing group, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, making it more susceptible to nucleophilic attack compared to unsubstituted benzamide. smolecule.com Conversely, the cyano group can enhance the regioselectivity of electrophilic aromatic substitution. smolecule.com
The introduction of additional substituents (S) onto the aromatic ring further tunes these properties. The influence of these substituents can be categorized based on their electronic effects:
Inductive Effects: These are electrostatic effects transmitted through sigma bonds. Electron-withdrawing groups (-I), such as halogens (Cl, I) or nitro groups (NO₂), increase the electrophilicity of the ring. ucsb.edu Electron-donating groups (+I), like alkyl groups (e.g., methyl), have a smaller, opposing effect. ucsb.edu
Resonance Effects: These occur in conjugated systems where substituents can donate (+R) or withdraw (-R) electron density through the π-system. ucsb.edu
| Substituent Type | Example Groups | Effect on Benzamide Ring | Impact on Reactivity |
|---|---|---|---|
| Strongly Activating (+R, +I) | -NH₂, -OH | Increases electron density | Enhances reactivity toward electrophilic substitution |
| Moderately Activating (+R) | -OR, -NHCOR | Increases electron density | Enhances reactivity toward electrophilic substitution |
| Weakly Activating (+I) | -CH₃, -Alkyl | Slightly increases electron density | Slightly enhances reactivity toward electrophilic substitution |
| Deactivating (-I) | -F, -Cl, -Br, -I | Decreases electron density via induction | Reduces reactivity toward electrophilic substitution; directs ortho/para |
| Strongly Deactivating (-R, -I) | -NO₂, -SO₃H, -CN | Strongly decreases electron density | Reduces reactivity toward electrophilic substitution; directs meta |
Standard aromatic functionalization reactions can be applied to the benzamide ring to introduce key chemical handles.
Halogenation: The introduction of halogen atoms onto the benzamide ring is a common strategy. Palladium-catalyzed methods have been developed for the ortho-selective C-H halogenation of related benzyl (B1604629) nitriles, suggesting a viable route for targeted functionalization. researchgate.net The synthesis of various biologically active compounds involves the chlorination or iodination of the benzamide ring, highlighting the importance of this modification. cymitquimica.comontosight.ai For example, 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide is a key precursor synthesized via such methods. researchgate.net
Nitration: Nitration of the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. google.com While direct nitration of this compound is not extensively detailed, the reaction is common for related structures. For instance, nitration is a documented step in the synthesis of 2-chloro-N,N-bis(cyanomethyl)benzamide derivatives and is readily performed on related N-heterocycles like quinoxalinones and pyrazinones. smolecule.comresearchgate.net
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid, is another potential modification. Although specific examples for this compound are not prominent, related isomers such as 2-(Cyanomethyl)benzenesulfonamide and 4-(Cyanomethyl)-benzenesulfonamide have been synthesized, demonstrating the chemical compatibility of these functional groups on a benzene (B151609) ring. bldpharm.comambeed.com
Diversification at the Amide Nitrogen and Carbonyl
Modifications at the amide bond are crucial for altering hydrogen bonding capabilities, steric bulk, and metabolic stability.
The hydrogen atoms on the amide nitrogen can be substituted with various groups to fine-tune the molecule's properties. N-alkylation, for example, can be accomplished by treating the amide with a strong base like sodium hydride (NaH) to generate the amide anion, followed by reaction with an alkyl halide (e.g., methyl iodide). mdpi.com This substitution can influence the molecule's conformation and ability to act as a hydrogen bond donor. Numerous complex derivatives feature extensive N-substitution, such as N-[2-[(Cyanomethyl)amino]-2-oxoethyl]-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]benzamide, where a large, functionalized group is attached to the amide nitrogen to achieve specific biological interactions. nih.gov Similarly, the synthesis of 2-chloro-N,N-bis(cyanomethyl)benzamide demonstrates that both amide hydrogens can be replaced. smolecule.com
| N-Substituent | Potential Effect | Example Compound Class |
|---|---|---|
| -Alkyl (e.g., -CH₃) | Increases lipophilicity, removes H-bond donor site, introduces steric bulk. mdpi.com | N-alkyl benzamides mdpi.com |
| -Aryl | Introduces significant steric bulk and potential for π-stacking interactions. | N-phenylbenzamides |
| -(CH₂)n-Functional Group | Introduces new reactive handles or pharmacophoric features. | Complex pharmaceutical intermediates nih.govnih.gov |
| -Cyanomethyl | Adds another polar, reactive nitrile group. | N,N-bis(cyanomethyl)benzamides smolecule.com |
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in medicinal chemistry. nih.govbaranlab.org The amide bond of this compound can be replaced with various bioisosteres to improve properties like metabolic stability, solubility, or target affinity. mdpi.com Each bioisostere mimics certain geometric and electronic features of the amide group. mdpi.com
Key amide bioisosteres include:
Thioamides: Synthesized by treating the parent amide with a thionating agent like Lawesson's reagent. They alter hydrogen bonding properties and are often more resistant to enzymatic hydrolysis. mdpi.com
Ureas and Sulfonamides: These replacements can extend the distance between molecular fragments while maintaining a planar geometry and key hydrogen bonding features. mdpi.com
Triazoles and Oxadiazoles: These five-membered heterocyclic rings are non-classical bioisosteres that preserve the planar geometry and the distribution of hydrogen bond donors and acceptors found in the amide bond. mdpi.comnih.gov
| Amide Bioisostere | Key Features | General Synthetic Approach |
|---|---|---|
| Thioamide | Resistant to hydrolysis, altered H-bonding. mdpi.com | Thionation of the corresponding amide with Lawesson's reagent. mdpi.com |
| Urea | Conserves H-bond donor/acceptor pattern, adds an extra NH donor. mdpi.com | Reaction of an amine with an isocyanate. |
| Sulfonamide | Geometrically different (tetrahedral sulfur), strong H-bond donor. mdpi.com | Reaction of an amine with a sulfonyl chloride. |
| 1,2,3-Triazole | Planar, aromatic, stable, mimics peptide bond. nih.gov | Copper- or Ruthenium-catalyzed azide-alkyne cycloaddition. |
| 1,2,4-Oxadiazole | Planar, metabolically stable, improves PK properties. nih.gov | Cyclization of N-acylamidoximes. |
Transformations of the Cyanomethyl Group
The cyanomethyl group (-CH₂CN) is a versatile functional handle that can be readily transformed into a variety of other groups, making it a valuable synthon in organic chemistry. smolecule.comrsc.org
Key transformations include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-CH₂COOH) or, under milder conditions, a primary amide (-CH₂CONH₂). smolecule.comnih.gov Biotransformations using microorganisms like Rhodococcus rhodochrous can also achieve this conversion selectively. nih.gov
Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions. A notable example is the reaction with sodium azide (B81097) (NaN₃) to form a tetrazole ring, which is a well-established bioisostere of a carboxylic acid group. imist.manih.gov
Reduction: The nitrile can be reduced to a primary amine (-CH₂CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This conversion is fundamental for introducing a basic aminoethyl side chain. rsc.org
Cyclization: The nitrile serves as a reactive handle for constructing heterocyclic systems. For instance, this compound can undergo a copper-catalyzed cyclization with arylboronic acids to produce indole-3-carboxamides, a scaffold found in many kinase inhibitors. smolecule.com
| Transformation | Reagents/Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Hydrolysis (Full) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-CH₂COOH) | smolecule.com |
| Hydrolysis (Partial) | Controlled acid/base or enzymatic | Primary Amide (-CH₂CONH₂) | nih.gov |
| Cycloaddition | NaN₃, Et₃N·HCl | Tetrazole | imist.ma |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂CH₂NH₂) | rsc.org |
| Cyclization | Arylboronic acids, Cu catalyst | Indole-3-carboxamide | smolecule.com |
Elaboration to Other One-Carbon Units
The cyanomethyl group (-CH₂CN) is a valuable synthetic handle that can be elaborated into other one-carbon functional groups, thereby altering the electronic and steric properties of the molecule. Key transformations include the reduction of the nitrile to an amine and its participation in reactions to form substituted amines.
The reduction of the nitrile functionality in cyanomethylated compounds to a primary amine is a well-established transformation. mdpi.com This conversion is significant as it introduces a basic amino group, which can profoundly influence the biological activity and physicochemical properties of the resulting molecule.
Furthermore, the cyanomethyl group can be involved in reactions that lead to more complex one-carbon units. For instance, in a related benzamide structure, the nitrogen of an aminoethyl group can be alkylated with chloroacetonitrile (B46850) to yield an N-cyanomethylated product. nih.govacs.org A similar strategy could be envisioned for derivatives of this compound, where the cyanomethyl group itself is modified. For example, the synthesis of N-{2-[(Cyanomethyl)amino]ethyl}benzamide has been reported, demonstrating the reactivity of the cyanomethyl group in forming a secondary amine linkage. nih.govacs.org This reaction involves the treatment of N-(2-aminoethyl)benzamide with chloroacetonitrile in the presence of a base. nih.govacs.org
| Reactant | Reagent | Conditions | Product | Yield (%) | Reference |
| N-(2-Aminoethyl)benzamide | Chloroacetonitrile, K₂CO₃ | Acetonitrile (B52724), 60 °C, 24 h | N-{2-[(Cyanomethyl)amino]ethyl}benzamide | 92 | nih.govacs.org |
This transformation highlights a pathway to elaborate the initial cyanomethyl precursor into a more complex amine-containing one-carbon unit.
Conversion to Carboxylic Acids, Esters, and Amides
The nitrile and amide functionalities of this compound can be converted into carboxylic acids, esters, and other amide derivatives, further expanding the library of accessible compounds.
Conversion to Carboxylic Acids: The hydrolysis of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. mdpi.com While specific literature on the direct hydrolysis of this compound to 2-(carboxymethyl)benzamide is not prevalent, this conversion is a standard procedure, typically achieved under acidic or basic conditions.
Conversion to Esters: A more documented route for derivatization involves the conversion to esters. A key intermediate in this process is 2-(cyanomethyl)benzoyl chloride . This acid chloride can be synthesized and subsequently reacted with various alcohols to form the corresponding esters. The synthesis of 2-(cyanomethyl)benzoic esters has also been achieved through the carbon-carbon bond cleavage of indanone derivatives. researchgate.net This method involves a deprotonation of an alcohol with a base, followed by nucleophilic addition to the indanone and a Beckmann fragmentation. researchgate.net This approach has been successfully applied to produce methyl 2-(cyanomethyl)benzoates, which can then be used in further synthetic transformations. researchgate.net
| Starting Material | Reaction Type | Key Features | Product | Reference |
| Indanone derivatives | C-C bond cleavage/Beckmann fragmentation | Deprotonation of alcohols, nucleophilic addition | 2-(Cyanomethyl)benzoic esters | researchgate.net |
| Methyl 2-(cyanomethyl)benzoates | Tandem reaction with arylboronic acids | Nickel-catalyzed, synthesis of isoquinolones | Isoquinolones | researchgate.net |
Conversion to Amides: The synthesis of different amide derivatives can be achieved by reacting 2-(cyanomethyl)benzoyl chloride with a variety of primary or secondary amines. This allows for the introduction of a wide range of substituents on the amide nitrogen, providing a straightforward method to generate a library of N-substituted this compound derivatives.
Stereochemical Considerations in this compound Derivatives
The introduction of stereocenters into derivatives of this compound is a critical aspect for the development of chiral molecules, which is of paramount importance in medicinal chemistry and materials science. The methylene (B1212753) group of the cyanomethyl moiety is a key position for the introduction of chirality.
Introduction of Chiral Centers
A chiral center can be created at the carbon atom of the cyanomethyl group by substituting one of its hydrogen atoms with a different group. acs.org This results in a carbon atom attached to four different substituents: the benzamide-substituted phenyl ring, a cyano group, a hydrogen atom, and the newly introduced group. Such a molecule would be chiral and could exist as a pair of enantiomers. acs.org
While direct examples of introducing chirality onto the this compound scaffold are limited in the reviewed literature, extensive research on the closely related 2-(cyanomethyl)benzimidazole (B160407) derivatives provides significant insights into the potential strategies. nih.gov In these systems, the methylene group exhibits nucleophilic character, allowing it to react with electrophiles, such as imines, in a Mannich-type reaction to create two new stereogenic centers. nih.gov
Diastereoselective and Enantioselective Synthesis of Derivatives
Achieving control over the stereochemical outcome of reactions that introduce new chiral centers is a major goal in modern organic synthesis. This involves the use of chiral catalysts or auxiliaries to favor the formation of one stereoisomer over others.
Significant progress in the diastereoselective and enantioselective synthesis has been demonstrated for 2-(cyanomethyl)benzimidazole derivatives, which serve as excellent models for potential transformations of this compound. An asymmetric Mannich-type reaction between N-protected 2-(cyanomethyl)benzimidazoles and N-benzoyl imines has been developed using a chiral phosphoric acid (CPA) as a Brønsted acid catalyst. nih.gov This reaction yields products with two adjacent stereocenters in a highly diastereo- and enantioselective manner. nih.gov
The stereoselectivity of this reaction was found to be kinetically controlled. nih.gov The choice of solvent played a crucial role in the diastereoselectivity, with less polar solvents like diethyl ether favoring the formation of the anti-diastereomer. nih.gov
Table of Diastereo- and Enantioselective Mannich-Type Reaction of a 2-(Cyanomethyl)benzimidazole Derivative nih.gov
| Entry | Solvent | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess of anti-isomer (%) | Reference |
| 1 | Toluene | 55:45 | 95 | nih.gov |
| 2 | Dichloromethane | 56:44 | 96 | nih.gov |
| 3 | Diethyl Ether | 88:12 | 95 | nih.gov |
These findings suggest that similar strategies employing chiral catalysts could be applied to this compound derivatives to achieve high levels of stereocontrol in the synthesis of chiral molecules. The development of such stereoselective methodologies is crucial for accessing enantiomerically pure compounds for biological evaluation.
Advanced Spectroscopic and Computational Studies for Research Elucidation
Computational Chemistry for Electronic Structure and Reactivity Prediction
Computational chemistry serves as a powerful complement to experimental techniques, providing a theoretical framework to understand and predict the behavior of molecules at an atomic level. For 2-(cyanomethyl)benzamide, computational methods can elucidate its electronic structure, conformational preferences, and chemical reactivity, offering insights that are often difficult to obtain through experimentation alone.
Quantum chemical calculations are employed to solve the molecular Schrödinger equation, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. Using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be optimized to find its lowest-energy structure. This calculated structure can then be compared with experimental data from X-ray crystallography to validate the computational model.
Once the geometry is optimized, a wealth of electronic properties can be calculated:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, while the LUMO would likely be distributed over the electron-withdrawing carbonyl and cyano groups.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the MEP map would show negative potential around the carbonyl oxygen and the nitrile nitrogen, indicating these are the primary sites for electrophilic interaction, such as hydrogen bonding.
Atomic Charges: Calculations can determine the partial charge on each atom, offering quantitative insight into the polarity of bonds and the reactivity of different atomic sites.
Ab Initio methods , such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are more computationally intensive but offer higher accuracy. These methods are often used to refine the energies and properties calculated by DFT, providing a benchmark for the electronic structure of this compound.
Table 4: Representative Data from Quantum Chemical Calculations on Benzamide (B126) Analogs
| Calculated Property | Typical Finding/Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability; localized on the aromatic ring. |
| LUMO Energy | Indicates electron-accepting ability; localized on C=O and C≡N groups. |
| HOMO-LUMO Gap (ΔE) | Predicts chemical reactivity and stability. A smaller gap implies higher reactivity. |
| MEP Minimum | Identifies the most electron-rich site for electrophilic attack (e.g., carbonyl oxygen). |
| Dipole Moment | Quantifies the overall polarity of the molecule. |
Conformational Analysis and Molecular Dynamics Simulations
While quantum calculations can determine the properties of a static molecule, conformational analysis and molecular dynamics simulations explore its flexibility and behavior over time.
Conformational Analysis involves studying how the molecule's energy changes as a function of rotation around its single bonds. For this compound, key rotations would be around the bond connecting the benzene ring to the carbonyl group and the bond connecting the carbonyl group to the cyanomethyl moiety. By systematically rotating these bonds and calculating the energy at each step (a potential energy surface scan), computational chemists can identify the most stable conformer (the global minimum) and the energy barriers between different conformations. This analysis is critical for understanding the molecule's preferred shape in solution, which may differ from its solid-state structure, and rationalizing the twisted geometry observed in the crystal structure.
Molecular Dynamics (MD) Simulations provide a "computational microscope" to view the dynamic motions of a molecule over time. In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the forces on each atom are calculated using classical mechanics. Newton's equations of motion are then solved to simulate the movement of the atoms over a period of nanoseconds or longer.
MD simulations of this compound can be used to:
Assess the stability of the lowest-energy conformer in a solution environment.
Explore the range of accessible conformations and the flexibility of different parts of the molecule.
Study how the molecule interacts with solvent molecules through hydrogen bonding and other intermolecular forces.
Analyze dynamic properties by calculating metrics like the Root Mean Square Deviation (RMSD) to see how much the structure deviates from its starting conformation over time.
Together, these advanced computational techniques provide a detailed, multi-faceted understanding of this compound, bridging the gap between its static structure and its dynamic behavior and chemical reactivity.
Future Perspectives and Emerging Research Directions
Exploration of Unconventional Reactivity Modes
Future research will likely focus on moving beyond the classical reactions of the nitrile and amide groups to explore unconventional reactivity. The methylene (B1212753) bridge of the cyanomethyl group is a prime target for C(sp³)–H activation, a cutting-edge area of organic synthesis that allows for direct functionalization without the need for pre-installed activating groups. This could lead to novel derivatives that are otherwise difficult to access.
Similarly, the ortho-relationship of the two functional groups could be exploited in directed C–H functionalization reactions on the aromatic ring. The benzamide (B126) moiety, particularly the amide nitrogen, can act as a directing group in transition-metal-catalyzed reactions, enabling selective modification of the phenyl ring at positions not readily accessible through standard electrophilic aromatic substitution. Research into nickel-mediated decarbonylative coupling reactions, which have been used to synthesize other ortho-substituted benzamides from phthalimides, could also be adapted to create complex analogues of 2-(cyanomethyl)benzamide. nih.gov These approaches would significantly broaden the chemical space accessible from this starting material.
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift from traditional batch processing to continuous flow manufacturing. researcher.life The integration of this compound synthesis and derivatization into automated flow chemistry platforms is a significant future direction. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and greater consistency. jst.org.in
For a multi-step synthesis of a this compound derivative, a continuous flow setup could telescope several reaction steps without the need for isolating intermediates. nih.govthieme-connect.de This "assembly-line" approach, which has been successfully applied to the synthesis of complex molecules like imatinib, minimizes waste and reduces production time. thieme-connect.de Furthermore, the generation and use of reactive intermediates, a common feature in modern synthesis, can be handled more safely in the small, controlled volumes of a flow reactor. researchgate.net The development of a robust, automated flow synthesis for this compound would be a critical step towards its efficient and scalable production for advanced applications.
Development of Sustainable Synthetic Processes for this compound
Modern chemical synthesis places a strong emphasis on "green" and sustainable practices. Future research on this compound will undoubtedly prioritize the development of environmentally benign synthetic routes. This involves replacing hazardous solvents and reagents, minimizing energy consumption, and designing processes with high atom economy.
One promising avenue is the use of deep eutectic solvents (DESs) as reaction media. DESs are often biodegradable, non-toxic, and recyclable, and have been shown to be effective in the synthesis of related amide compounds. rsc.org Another key strategy is the development of multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the product. MCRs are inherently more sustainable as they reduce the number of synthetic steps and purification procedures. A three-component reaction for the synthesis of related benzamide derivatives has been reported as a highly efficient and green method. nih.gov Applying these principles to the synthesis of this compound could lead to processes that are not only more environmentally friendly but also more cost-effective.
Potential for Derivatization in Materials Chemistry
The unique structure of this compound makes it an attractive building block, or synthon, for materials chemistry. The benzamide functional group is well-known for its ability to form robust and directional hydrogen bonds. This property can be exploited to construct ordered, self-assembling systems known as supramolecular polymers. In such systems, molecules of this compound or its derivatives could link together through predictable non-covalent interactions to form long, chain-like structures. researchgate.netnih.gov
Furthermore, the molecule could be functionalized to act as a monomer in traditional polymerization reactions. By attaching a polymerizable group, such as a vinyl or acrylate (B77674) moiety, to the aromatic ring or the amide nitrogen, this compound could be incorporated into the backbone or as a pendant group of a polymer. This would imbue the resulting material with the specific chemical and physical properties of the benzamide and nitrile functionalities, potentially leading to the development of novel adhesives, specialty polymers, or functional materials with unique electronic or recognition properties. google.com
Synergistic Approaches with Photoredox and Electrochemistry
Photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, allowing for the generation of highly reactive radical intermediates under exceptionally mild conditions. rsc.org The synergy between these two fields, often termed photoelectrochemistry, opens up new reaction pathways that are difficult to achieve with conventional methods. beilstein-journals.orgnih.gov
For this compound, these techniques could enable a wide range of novel transformations. The cyanomethyl group is a potential site for radical generation, which could then participate in coupling reactions. The benzamide moiety can also be involved in electrochemical or photochemical processes. For example, visible-light-mediated photoredox catalysis has been successfully used for C-N bond formation in a variety of benzamide derivatives. nih.gov Electrochemical methods have been employed to study the oxidation of substituted benzamides and to drive radical cascade cyclizations of related amide systems. researchgate.netrsc.org The application of these synergistic approaches to this compound could facilitate selective C-H functionalizations, novel cyclizations, and the construction of complex molecular architectures, all while using light or electricity as traceless and sustainable reagents. nih.govnih.gov
To illustrate the potential of such methods, the table below shows data from a visible-light photoredox-catalyzed C-N coupling reaction between various substituted benzamides and benzyl (B1604629) alcohol, demonstrating the feasibility of applying these techniques to the benzamide scaffold. nih.gov
| Entry | Benzamide Substituent (R) | Benzyl Alcohol Substituent (R') | Product Yield (%) |
|---|---|---|---|
| 1 | H | H | 85 |
| 2 | 4-Me | H | 89 |
| 3 | 4-OMe | H | 92 |
| 4 | 4-F | H | 82 |
| 5 | 4-Br | H | 80 |
| 6 | H | 4-Me | 88 |
| 7 | H | 4-OMe | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
